

# In-Depth Technical Guide to the Physicochemical Properties of Urapidil-d4 hydrochloride

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## Compound of Interest

Compound Name: Urapidil-d4 Hydrochloride

Cat. No.: B15142383

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Urapidil-d4 hydrochloride**, a deuterated analog of the antihypertensive agent Urapidil. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways and potentially enhance pharmacokinetic profiles. Understanding the fundamental physicochemical characteristics of this compound is crucial for its application in research and development.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Urapidil-d4 hydrochloride**. Data for the non-deuterated form, Urapidil hydrochloride, is provided for comparison where specific data for the deuterated analog is not available, as the differences are expected to be minimal.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>26</sub> D <sub>4</sub> ClN <sub>5</sub> O <sub>3</sub>	[1]
Molecular Weight	427.96 g/mol	[1]
Melting Point	249.0 - 250.0 °C (for Urapidil hydrochloride)	[2]
Solubility	Water: 85 mg/mL (200.5 mM) (for Urapidil HCl) DMSO: 8.33 mg/mL (19.66 mM) (for Urapidil HCl)	[3][4]
pKa (Strongest Basic)	8.11 (for Urapidil)	

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These represent standard laboratory procedures applicable to pharmaceutical compounds like **Urapidil-d4 hydrochloride**.

### Melting Point Determination by Capillary Method

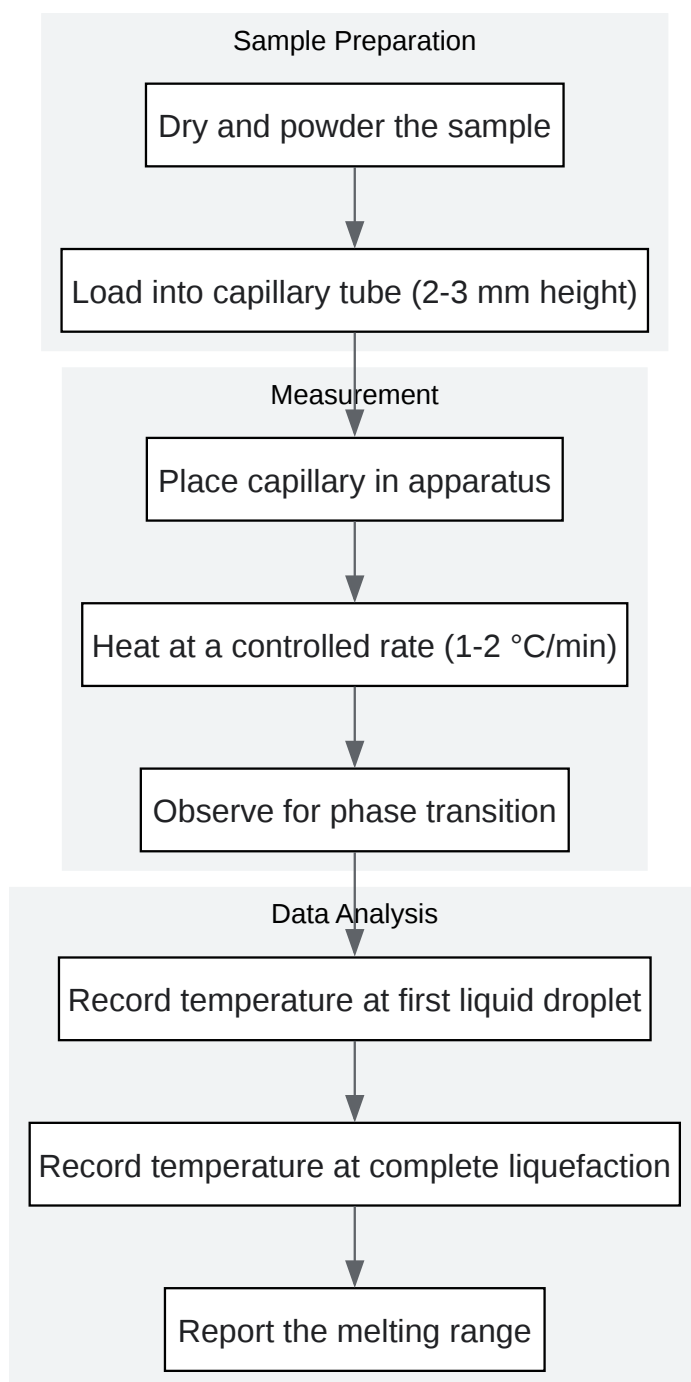
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- **Sample Preparation:** A small quantity of dry, powdered **Urapidil-d4 hydrochloride** is loaded into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.[5]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.[5][6]
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate of 1-2 °C per minute near the expected melting point.[7]

- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.<sup>[7]</sup>

## Workflow for Melting Point Determination



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Workflow for Melting Point Determination.

## Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

- **Sample Preparation:** An excess amount of solid **Urapidil-d4 hydrochloride** is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** The vial is sealed and agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.<sup>[8][9]</sup>
- **Phase Separation:** The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.<sup>[9]</sup>
- **Quantification:** The concentration of **Urapidil-d4 hydrochloride** in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[8][10]</sup>
- **Data Analysis:** The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Urapidil, the pKa of its conjugate acid is determined.

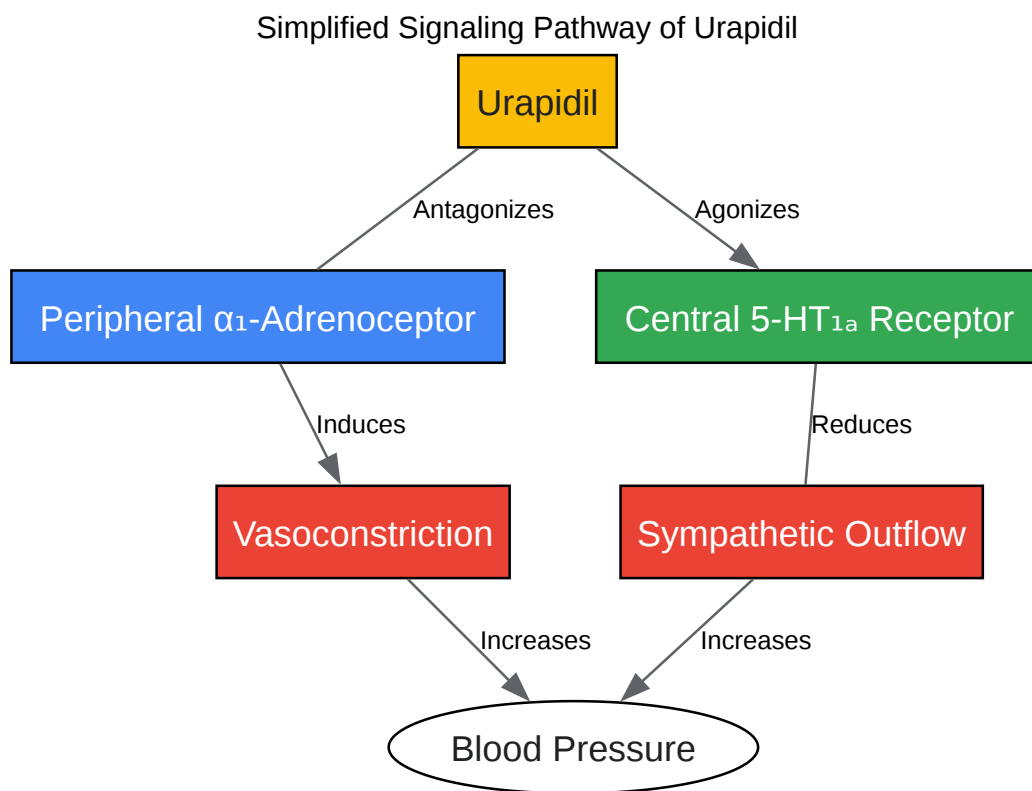
Methodology:

- **Sample Preparation:** A precise amount of **Urapidil-d4 hydrochloride** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds, to a known concentration (e.g., 1 mM).[11][12] The ionic strength of the solution is kept constant using an inert salt like KCl.[11]
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[11]
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[11][12]
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the titration data.[12] For compounds with low aqueous solubility, extrapolation methods may be used from titrations in various co-solvent mixtures to determine the aqueous pKa.

## Signaling Pathway of Urapidil

Urapidil exerts its antihypertensive effects through a dual mechanism of action. It acts as a selective antagonist at peripheral postsynaptic  $\alpha_1$ -adrenergic receptors and as an agonist at central 5-HT<sub>1a</sub> serotonin receptors.[13]

- **Peripheral  $\alpha_1$ -Adrenoceptor Antagonism:** By blocking  $\alpha_1$ -adrenoceptors on vascular smooth muscle, Urapidil inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance.
- **Central 5-HT<sub>1a</sub> Receptor Agonism:** Activation of 5-HT<sub>1a</sub> receptors in the brainstem reduces sympathetic outflow from the central nervous system, further contributing to the overall reduction in blood pressure.



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Simplified Signaling Pathway of Urapidil.

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